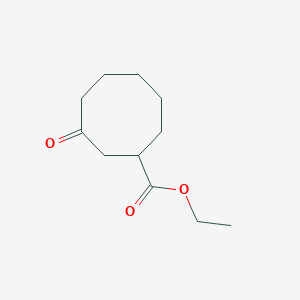
Methyl 6-sulfanylhex-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-sulfanylhex-3-enoate is an organic compound with the molecular formula C7H12O2S It is characterized by the presence of a sulfanyl group (-SH) attached to the sixth carbon of a hex-3-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-sulfanylhex-3-enoate can be synthesized through several methods. One common approach involves the reaction of 6-bromohex-3-enoate with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-sulfanylhex-3-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-3-enoate chain can be reduced to form saturated derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkyl halides can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated methyl 6-sulfanylhexanoate.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-sulfanylhex-3-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfanyl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 6-sulfanylhex-3-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The double bond in the hex-3-enoate chain can also participate in addition reactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-mercaptohexanoate: Similar structure but lacks the double bond.
Methyl 6-sulfanylhexanoate: Saturated version of methyl 6-sulfanylhex-3-enoate.
Hex-3-enoic acid: Lacks the sulfanyl group.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a double bond in its structure
Propiedades
Número CAS |
135388-27-1 |
|---|---|
Fórmula molecular |
C7H12O2S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
methyl 6-sulfanylhex-3-enoate |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)5-3-2-4-6-10/h2-3,10H,4-6H2,1H3 |
Clave InChI |
SMEBQNLLFSPTMX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC=CCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


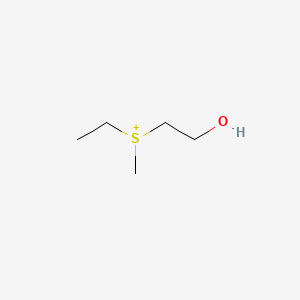
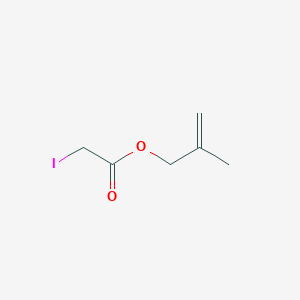
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
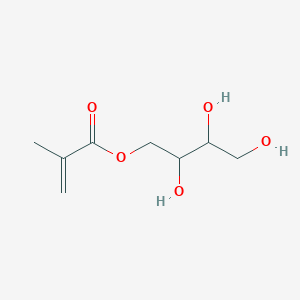
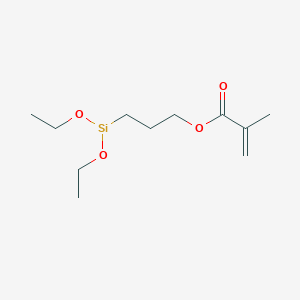
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
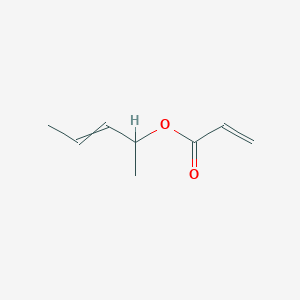
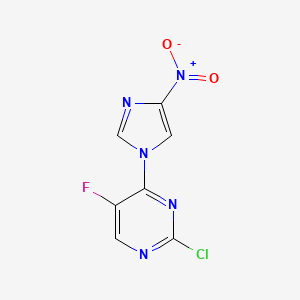
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

